molecular formula C14H12Cl2O3 B2895646 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 339105-96-3

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione

Cat. No.: B2895646
CAS No.: 339105-96-3
M. Wt: 299.15
InChI Key: HTNHAGYAFRRSRL-UHFFFAOYSA-N
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Description

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of the dichlorophenyl group in its structure imparts unique chemical properties, making it a subject of interest for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,4-dichlorobenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as dimethyl amino pyridine (DMAP) can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it has shown promising results in both herbicidal and medicinal applications, making it a versatile compound for various research fields .

Properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3/c15-8-4-5-9(11(16)6-8)14(19)7-10-12(17)2-1-3-13(10)18/h4-6,10H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNHAGYAFRRSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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